molecular formula C26H25N3O2S2 B12133764 (5Z)-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12133764
M. Wt: 475.6 g/mol
InChI Key: GCZSYWVNJWDHSQ-HAHDFKILSA-N
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Description

The compound (5Z)-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core with a 2-thioxo group at position 2 and a (prop-2-en-1-yl) substituent at position 2. The Z-configuration at position 5 is stabilized by a methylidene group linked to a 1-phenyl-3-[2-methyl-4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl moiety. This structural complexity confers unique electronic and steric properties, making it a candidate for pharmacological evaluation, particularly in antiparasitic applications .

Synthesis of analogous thiazolidinones often involves condensation reactions between aldehydes and thiazolidinone precursors under acidic conditions, followed by purification via techniques like column chromatography or recrystallization .

Properties

Molecular Formula

C26H25N3O2S2

Molecular Weight

475.6 g/mol

IUPAC Name

(5Z)-5-[[3-(2-methyl-4-propan-2-yloxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H25N3O2S2/c1-5-13-28-25(30)23(33-26(28)32)15-19-16-29(20-9-7-6-8-10-20)27-24(19)22-12-11-21(14-18(22)4)31-17(2)3/h5-12,14-17H,1,13H2,2-4H3/b23-15-

InChI Key

GCZSYWVNJWDHSQ-HAHDFKILSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OC(C)C)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC=C)C4=CC=CC=C4

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC=C)C4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Thiazolidinone derivatives are distinguished by substituents at positions 2, 3, and 5 of the heterocyclic core. Key structural comparisons include:

Compound Name Substituents (Position) Key Physicochemical Properties References
Target Compound 3-(prop-2-en-1-yl), 5-(pyrazol-4-yl methylidene) Not reported; likely high lipophilicity
(2Z,5Z)-5-[(4-hydroxy-3-isopropylphenyl)methylene]-3-(o-tolyl)-2-propylimino-thiazolidin-4-one 2-propylimino, 3-(o-tolyl) Yellow solid, 24% yield, MW 394.2
5-((1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)-2-thioxoimidazolidin-4-one 3-unsubstituted, 5-(pyrazol-4-yl methylidene) Yellow crystal, 81% yield, mp 197°C
(5Z)-3-Hexyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one 3-hexyl Not reported; increased alkyl chain length
2.2.1. Anti-Toxoplasma gondii Activity
  • Target Compound: No direct data reported, but structural analogs with pyrazole substituents show IC₅₀ values as low as 5 µM against T. gondii, surpassing sulfadiazine (IC₅₀ = 43 µM) .
  • Ferrocene-Modified Derivatives : Substitution with a ferrocene group at the hydrazone nitrogen improves efficacy, reducing host cell invasion by T. gondii and achieving TD₅₀ ≥ 320 µM (vs. sulfadiazine’s TD₅₀ = 281 µM) .
  • Nitrobenzene-Substituted Thiazolidinones: Exhibit intracellular parasite counts of ≤4 (vs. 72 for thiosemicarbazones), highlighting the core’s importance .
2.2.2. Anti-Trypanosoma brucei Activity

Binding Mechanisms and Selectivity

Computational studies indicate that thiazolidinones preferentially bind to T. gondii ROP18 kinase, a virulence factor. The target compound’s pyrazole moiety may enhance binding affinity through hydrophobic interactions and hydrogen bonding with kinase active sites . In contrast, simpler derivatives (e.g., 3-methyl or 3-phenyl analogs) show reduced selectivity due to weaker van der Waals interactions .

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